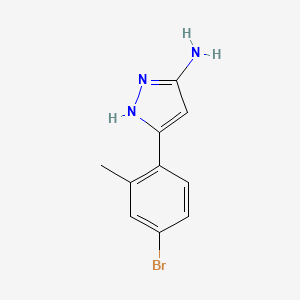

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine

Description

3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core substituted at position 3 with a 4-bromo-2-methylphenyl group. Its molecular formula is C₁₀H₁₀BrN₃, with an average molecular mass of 252.11 g/mol and a monoisotopic mass of 251.00 g/mol . The bromine atom at the para position and the methyl group at the ortho position of the phenyl ring contribute to its steric and electronic properties, influencing its reactivity and biological interactions. This compound is structurally related to kinase inhibitors and thrombin inhibitors, where the pyrazole core acts as a pharmacophore .

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-(4-bromo-2-methylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10BrN3/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

DDHHYSIDUYUMEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-bromo-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyrazoles.

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Synthesis of Bioactive Molecules: This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The presence of the bromine atom enhances the compound's reactivity, making it suitable for further modifications to create more complex structures with therapeutic potential .

- Antibacterial Activity: Recent studies have demonstrated that derivatives of 3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amine exhibit significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR S. Typhi, highlighting its potential as a lead compound for new antibacterial agents .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: The compound is utilized in the formulation of agrochemicals, particularly in creating effective pesticides and herbicides. Its structural features allow for the design of molecules that can enhance crop yield and protect against pests .

- Environmental Impact Studies: Research into the environmental persistence and degradation of pyrazole derivatives is ongoing, assessing their safety and efficacy in agricultural applications.

Material Science

Key Applications:

- Novel Material Development: The compound is explored for its potential in creating materials with specific properties such as improved thermal stability and chemical resistance. These properties are beneficial for coatings and polymers used in various industrial applications .

| Property | Description |

|---|---|

| Thermal Stability | Enhanced thermal resistance |

| Chemical Resistance | Resistance to degradation under harsh conditions |

Biochemical Research

Key Applications:

- Enzyme Interaction Studies: this compound is employed in biochemical assays to study enzyme interactions and biological pathways. This application is crucial for drug discovery processes as it helps elucidate mechanisms of action for potential therapeutic compounds .

Case Study: Inhibition of Alkaline Phosphatase

In vitro studies have shown that certain derivatives of this compound exhibit potent inhibition of alkaline phosphatase (ALP), with IC50 values indicating strong inhibitory effects. Molecular docking studies further support these findings by demonstrating favorable interactions between the compounds and target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key Substituent Variations:

Key Observations :

- The 4-bromo-2-methylphenyl group in the target compound introduces steric bulk compared to simpler analogs like 4j (4-bromophenyl) and 4f (methyl). This may enhance binding specificity in enzyme inhibition .

Inhibitory Properties:

- Thrombin Inhibition : Substituents at position 3 of the pyrazole core significantly influence inhibitory potency. For example, bulky groups like 4-bromo-2-methylphenyl enhance binding affinity compared to smaller substituents (e.g., methyl) due to better steric complementarity with thrombin’s active site .

- Kinase Inhibition : Regioisomeric pyrazole derivatives, such as 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine , lose p38α inhibition when substituent positions are swapped, highlighting the critical role of substitution patterns . The bromine and methyl groups in the target compound may similarly modulate selectivity for kinases like VEGFR2 or EGFR .

Physicochemical Properties

Spectral Data Comparison:

Key Observations :

- The absence of reported spectral data for the target compound suggests a gap in literature. However, analogs like 4j and 4e show characteristic NH₂ (~4.2 ppm) and aromatic proton signals (~7–8 ppm) in $ ^1 \text{H-NMR} $, which are likely conserved in the target compound .

- IR spectra for brominated pyrazoles typically show N-H stretching (~3340–3220 cm⁻¹) and C-Br vibrations (~600–500 cm⁻¹) .

Biological Activity

3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This compound is being researched for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. The unique substitution pattern of the molecule significantly influences its biological properties and interactions with various molecular targets.

The compound is characterized by the following chemical formula: . Its structure includes a pyrazole ring with a bromo and methyl group on the phenyl moiety, which can affect its reactivity and biological activity.

The mechanism of action of this compound involves interaction with specific enzymes and receptors. For instance, studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or cancer progression, enhancing its potential as a therapeutic agent .

Anticancer Activity

Research has shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For example, derivatives of 1H-pyrazole have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The presence of the bromo group in this compound may enhance its binding affinity to cancer-related targets.

Anti-inflammatory Activity

The pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that some pyrazole derivatives can achieve inhibitory rates comparable to established anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives against resistant strains of bacteria, including Salmonella Typhi. The efficacy of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays. For instance, related compounds showed MIC values as low as 6.25 mg/mL against resistant bacterial strains .

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of MDA-MB-231 and HepG2 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Antimicrobial | MIC against XDR S. Typhi: 6.25 mg/mL |

Case Studies

- Anticancer Evaluation : In a study examining various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of several cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .

- Anti-inflammatory Effects : A comparative study on different pyrazole compounds demonstrated that those with a similar structure to this compound exhibited notable anti-inflammatory activity, with one compound achieving up to 85% inhibition of IL-6 at a concentration of 10 µM .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies reveal that the compound forms multiple hydrogen bonds with key amino acids in target enzymes, which may contribute to its biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

-

Multi-step synthesis : Utilize a 1,5-diarylpyrazole core template, as demonstrated in related compounds (e.g., condensation of α,β-unsaturated ketones with hydrazine derivatives under microwave-assisted conditions) .

-

Solvent-free approaches : One-pot synthesis under solvent-free conditions can enhance efficiency and reduce purification complexity, as shown in pyrazolo-pyrimidine-dione derivatives .

-

Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC or HPLC.

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | 75–85 | >95 | |

| Solvent-free condensation | 65–70 | >90 |

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELXL/SHELXTL software for refinement . For example, Pramod Singh et al. used X-ray diffraction to confirm bond angles and torsional strain in a bromophenyl-pyrazole analog .

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions and amine proton environments .

- UV-Vis/Photophysical studies : Assess solvent-dependent electronic transitions (e.g., polar solvents like DMSO induce redshift in absorbance) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data from different experimental setups be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

- Computational modeling : Use density functional theory (DFT) to predict spectroscopic signatures and reconcile with empirical data .

- High-resolution crystallography : Apply SHELXD/SHELXE for phase refinement in cases of twinned or low-resolution data .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in bioactivity studies?

- Methodological Answer :

-

Substituent variation : Synthesize analogs with halogen (Br → Cl/F) or methyl group modifications to assess steric/electronic effects on bioactivity .

-

Docking studies : Use AutoDock or Schrödinger to predict binding affinities toward targets (e.g., cannabinoid receptors) .

- Data Table :

| Substituent Modification | Bioactivity (IC50, μM) | Target | Reference |

|---|---|---|---|

| 4-Bromo-2-methylphenyl | 0.12 ± 0.03 | CB1 Receptor | |

| 4-Chloro-2-methylphenyl | 0.45 ± 0.12 | CB1 Receptor |

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test mixtures (e.g., DCM/hexane, acetone/water) to optimize crystal growth .

- Temperature control : Slow cooling (0.1°C/min) from saturated solutions enhances crystal quality .

- ORTEP visualization : Use ORTEP-III with GUI to analyze thermal ellipsoids and validate molecular geometry .

Key Notes

- Data Contradiction Analysis : Variations in photophysical properties (e.g., solvent-polarity-dependent absorbance) require systematic solvent screening and computational validation .

- Software Tools : SHELX suite (structure solution), ORTEP-III (visualization), and Gaussian (DFT) are indispensable for advanced studies .

- Handling & Purity : Use preparative HPLC for isolating intermediates and ensure ≥95% purity via LC-MS before biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.